molecular formula C12H13N5O2S2 B4615858 N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B4615858
M. Wt: 323.4 g/mol
InChI Key: KQHSKTCVZOLKLL-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds known for their diverse chemical properties and potential applications in various fields, excluding drug use and dosage specifics. The compound's significance lies in its molecular structure, which offers a base for synthesis and analysis of its chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives similar to the specified compound involves complex reactions, utilizing MS, IR, CHN, and 1H NMR spectral data for structure establishment. A variety of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives have been synthesized, indicating the compound's flexibility and potential for modification (Wang et al., 2010).

Molecular Structure Analysis

Structural analysis of closely related compounds reveals a near "V" shape with angles between aromatic planes and the presence of various intermolecular interactions. These structural details highlight the compound's unique molecular geometry and its potential interaction mechanisms (Boechat et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives undergo reactions that lead to the formation of new chemical structures, showcasing their reactivity and potential for creating new molecules with varied properties. For instance, the synthesis of thiadiazole derivatives through carbodiimide condensation demonstrates the compound's chemical reactivity and versatility (Yu et al., 2014).

Physical Properties Analysis

The compound's crystalline structure and molecular interactions have been detailed, providing insights into its physical characteristics. The analysis includes crystallographic data and the description of molecular chains formed through hydrogen bonds, highlighting the compound's solid-state properties and potential applications based on its stability and structure (Sakthivel et al., 2007).

Scientific Research Applications

Modification and Biological Activity

  • A study explored the modification of acetazolamide by introducing fluorine-containing heterocycles, aiming to yield heterocyclic compounds with potential biological activities (Sokolov & Aksinenko, 2012). This research signifies the interest in modifying known compounds to explore new therapeutic potentials.

Binding to Biomolecules

  • Research on the binding characteristics of a thiadiazole derivative to human serum albumin (HSA) using spectroscopy and computational approaches provided insights into the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017). Understanding how these compounds interact with proteins is crucial for drug development.

Anticancer Activity

  • Synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, including the mentioned acetamide structure, have shown promising anticancer activities, highlighting their potential as anticancer agents (Çevik et al., 2020). The study aimed to investigate these compounds' efficacy against specific cancer cell lines.

Molecular Modeling and Screening

  • Another study focused on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, derived from the acetamide structure, showing significant cytotoxic results against breast cancer (Abu-Melha, 2021). This indicates the potential for developing targeted cancer therapies.

Structural Analysis

  • The structural analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular architecture and intermolecular interactions of such compounds (Boechat et al., 2011). Understanding the structure is essential for rational drug design.

Antimicrobial and Quantum Calculations

  • Novel sulphonamide derivatives, including thiadiazole structures, were synthesized and showed good antimicrobial activity. Quantum calculations were performed to correlate experimental findings with theoretical predictions (Fahim & Ismael, 2019). This demonstrates the multifaceted approach to evaluating and understanding the potential applications of these compounds.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-7(18)14-8-2-4-9(5-3-8)15-10(19)6-20-12-17-16-11(13)21-12/h2-5H,6H2,1H3,(H2,13,16)(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHSKTCVZOLKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

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